molecular formula C10H22ClNO B2392387 3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride CAS No. 1799284-77-7

3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride

Cat. No.: B2392387
CAS No.: 1799284-77-7
M. Wt: 207.74
InChI Key: VUGKPEVLPZXAMO-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxymethyl]piperidine hydrochloride is a piperidine derivative featuring a tert-butoxymethyl group (-CH2-O-C(CH3)3) at the 3-position of the piperidine ring, paired with a hydrochloride salt. Piperidine, a six-membered heterocyclic amine, is a common scaffold in pharmaceuticals due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-5-4-6-11-7-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGKPEVLPZXAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride typically involves the reaction of piperidine with 2-methylpropan-2-yl chloromethyl ether under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding piperidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with analogous piperidine hydrochlorides:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Application/Class Source
Target Compound tert-Butoxymethyl C10H22ClNO 208.74* Not specified -
Paroxetine Hydrochloride Benzodioxolyloxymethyl, 4-fluorophenyl C19H20FNO3·HCl 365.83 (anhydrous) SSRI antidepressant
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl Chloro-isopropylphenoxy C14H19Cl2NO 296.21* Not specified
Meperidine Hydrochloride 4-Phenyl, ester group C15H21NO2·HCl 283.8 Opioid analgesic
3-Methylpiperidine Hydrochloride Methyl C6H14ClN 135.63* Chemical intermediate
3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl Oxadiazole-propan-2-yl C10H17ClN3O 230.72* Building block for drug discovery

*Calculated based on molecular formulas.

Key Observations:

Substituent Complexity: The target compound’s tert-butoxymethyl group is less sterically demanding than Paroxetine’s benzodioxolyloxymethyl and fluorophenyl groups, which are critical for serotonin reuptake inhibition . 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl () contains a bulky aromatic substituent, likely influencing receptor binding affinity compared to the aliphatic tert-butyl group . Meperidine’s 4-phenyl and ester substituents enable µ-opioid receptor interaction, highlighting how positional and functional group variations dictate therapeutic class .

Paroxetine’s benzodioxole ring introduces polarizable π-electrons, balancing lipophilicity and solubility for oral bioavailability .

Salt Forms and Stability :

  • All compounds listed are hydrochloride salts, improving water solubility and crystallinity. For example, Meperidine HCl is supplied as a crystalline solid with ≥98% purity and stable at -20°C for ≥5 years .

Biological Activity

3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an extensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of piperidine with 2-methylpropan-2-yl chloromethyl ether, typically in the presence of a base such as sodium hydroxide. The hydrochloride salt is then obtained by treating the reaction mixture with hydrochloric acid. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems:

  • Target Interaction : The compound has been shown to interact with microglial cells in the brain, suppressing their activation. This interaction is critical in mitigating neuroinflammation and oxidative stress during ischemic events.
  • Biochemical Pathways : It modulates several pathways by attenuating hypoxia-induced protein nitration and reactive oxygen species production. Furthermore, it impacts NADPH oxidase activity, leading to improved neurological outcomes in models of ischemia/reperfusion injury.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Neuroprotective Effects : Studies indicate that this compound can improve neurological deficits and reduce brain edema following ischemic injuries.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, although detailed studies are required to establish efficacy against specific pathogens.
  • Anticancer Potential : The compound is also being explored for its anticancer properties, particularly in modulating pathways involved in cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have highlighted the compound's potential applications:

  • Neuroprotective Studies : In animal models, administration of the compound resulted in significant reductions in markers of inflammation and oxidative stress following induced ischemic events. This was measured through biochemical assays assessing levels of reactive oxygen species and pro-inflammatory cytokines.
  • Antimicrobial Testing : In vitro tests have shown that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. However, specific data on this compound remains limited.
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines have indicated that the compound may induce apoptosis through modulation of apoptotic pathways, although further research is necessary to clarify these effects.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveImproved neurological deficits post-injury
AntimicrobialPreliminary evidence suggests activity
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic: What are the recommended synthetic routes for 3-[(2-Methylpropan-2-yl)oxymethyl]piperidine hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves nucleophilic substitution, where piperidine reacts with 2-methylpropan-2-yloxymethyl chloride. A solvent such as dichloromethane and a base like triethylamine are used to facilitate the reaction . Temperature control (e.g., 0–25°C) and stoichiometric ratios (1:1.2 piperidine:alkyl chloride) are critical for minimizing side products. Post-reaction purification via crystallization in ethanol or acetone yields high-purity hydrochloride salts. Industrial-scale synthesis employs large reactors with automated parameter control (e.g., pressure, agitation) to enhance reproducibility .

Advanced: How can computational modeling resolve contradictions between predicted and observed reactivity in this compound?

Methodological Answer:
Discrepancies between in silico predictions (e.g., DFT calculations) and experimental reactivity (e.g., unexpected byproducts) can be addressed by iterative computational-experimental feedback. For example:

  • Use quantum chemical pathfinding (e.g., artificial force-induced reaction method) to identify transition states and intermediates .
  • Validate with kinetic studies (e.g., varying temperature/pH) and spectroscopic monitoring (NMR, LC-MS) .
  • Adjust computational models using experimental data to refine activation energy barriers or steric/electronic parameters .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent placement on the piperidine ring (e.g., δ 1.2 ppm for tert-butyl protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+ at m/z 218.1) .

Advanced: What strategies mitigate instability in biochemical assays involving this hydrochloride salt?

Methodological Answer:

  • Solubility Optimization: Use phosphate-buffered saline (PBS, pH 7.4) or DMSO (≤1% v/v) to prevent precipitation .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the ether linkage) .
  • Cryopreservation: Store lyophilized powder at -20°C in desiccated containers to prolong shelf life .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. Neutralize spills with sodium bicarbonate .
  • Storage: Keep in amber glass vials under inert gas (N2/Ar) at -20°C. Avoid exposure to moisture or strong oxidizers (e.g., peroxides) .

Advanced: What experimental designs are effective for studying its potential as a enzyme inhibitor?

Methodological Answer:

  • Kinetic Assays: Measure IC50 values under varied substrate concentrations (e.g., 0.1–10 mM) using fluorogenic substrates .
  • Molecular Docking: Perform AutoDock/Vina simulations to predict binding affinities to target enzymes (e.g., cytochrome P450), followed by mutagenesis to validate interaction sites .
  • Selectivity Screening: Test against homologous enzymes (e.g., CYP3A4 vs. CYP2D6) to identify off-target effects .

Basic: How can researchers validate synthetic intermediates during multi-step synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica plates (ethyl acetate:hexane = 1:3) and UV visualization .
  • In-line IR Spectroscopy: Track functional groups (e.g., tert-butyl C-O stretch at 1250 cm⁻¹) in real time .
  • Recrystallization Validation: Compare melting points (e.g., 145–148°C for the hydrochloride salt) with literature data .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 4-substituted vs. 3-substituted piperidine) and compare EC50 values in cell-based assays .
  • LogP Measurement: Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with membrane permeability .
  • Crystallography: Solve X-ray structures of protein-ligand complexes to identify critical hydrogen bonds or steric clashes .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

Methodological Answer:

  • GLP Compliance: Document synthesis protocols, purity certificates, and batch records per OECD/ICH guidelines .
  • Toxicity Screening: Conduct Ames tests (bacterial mutagenicity) and acute toxicity in rodents (LD50) before in vivo trials .

Advanced: How can machine learning improve reaction optimization for novel derivatives?

Methodological Answer:

  • Dataset Curation: Compile reaction parameters (solvent, catalyst, yield) from PubChem or in-house experiments .
  • Neural Network Training: Use platforms like DeepChem to predict optimal conditions (e.g., 85% yield with 0.5 eq. K2CO3 in DMF at 60°C) .
  • Robotic Validation: Implement high-throughput screening (e.g., Chemspeed platforms) to test ML-generated protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.